molecular formula C13H23N3O2S B2647363 Tert-butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-2,2-dimethylpropyl]carbamate CAS No. 2445750-41-2

Tert-butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-2,2-dimethylpropyl]carbamate

Cat. No. B2647363
CAS RN: 2445750-41-2
M. Wt: 285.41
InChI Key: GOBSYBVZZWZMML-SECBINFHSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl carbamate compounds involves various chemical reactions. For instance, the palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) has been investigated . It’s also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .


Molecular Structure Analysis

The molecular structure of tert-butyl carbamate compounds includes an amino group and an ester group. These two groups have different electronegativities, making the molecule polar. This polarity allows the compound to dissolve easily in polar solvents .


Chemical Reactions Analysis

Tert-butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It’s also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .


Physical And Chemical Properties Analysis

Tert-butyl carbamate is a solid compound with a melting point of 105-108 °C . It has a molecular weight of 117.15 . The compound is polar due to the presence of an amino group and an ester group .

Scientific Research Applications

Synthesis and Chemical Properties

A comprehensive study on the synthesis of spirocyclopropanated analogues of Imidacloprid and Thiacloprid illustrates the utility of tert-butyl carbamate derivatives in creating insecticidal compounds. The research demonstrates a key synthetic pathway involving the cocyclization of a (1-aminocyclopropyl)methyl derivative, showcasing the compound's role in the synthesis of biologically active molecules (Brackmann et al., 2005).

In another study, the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate, an important intermediate for several biologically active compounds, was optimized. This work highlights a rapid synthetic method, underscoring the compound's significance in pharmaceutical chemistry (Zhao et al., 2017).

Applications in Material Science and Pharmaceuticals

A study on α-alkyl-α-aminosilanes explored the metalation and alkylation between silicon and nitrogen, utilizing tert-butyl carbamate derivatives. This research provides insight into the development of α-functionalized α-amino silanes, showcasing the compound's potential in material science applications (Sieburth et al., 1996).

Additionally, the synthesis of N-tert-butyl-N,N'-diacylhydrazines containing 1,2,3-thiadiazoles highlights the insecticidal activity of these compounds, emphasizing the role of tert-butyl carbamate derivatives in developing environmentally benign pest regulators. This study indicates the potential for novel pesticide development (Wang et al., 2011).

Safety and Hazards

Tert-butyl carbamate is classified as a combustible solid. It does not have a flash point, indicating that it does not ignite easily. Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

tert-butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-2,2-dimethylpropyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O2S/c1-12(2,3)9(8-7-19-10(14)15-8)16-11(17)18-13(4,5)6/h7,9H,1-6H3,(H2,14,15)(H,16,17)/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOBSYBVZZWZMML-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C1=CSC(=N1)N)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C1=CSC(=N1)N)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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